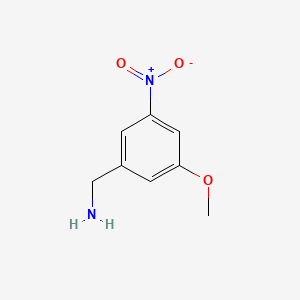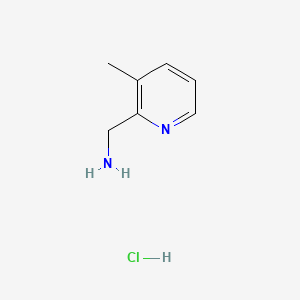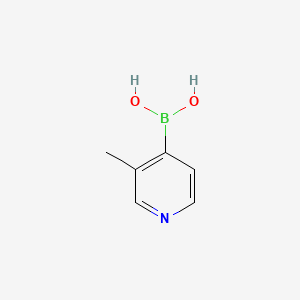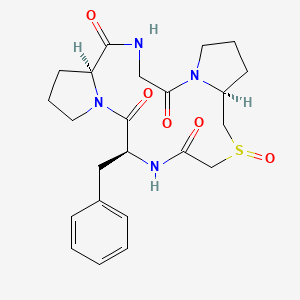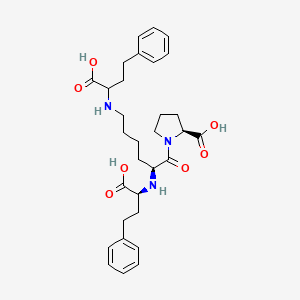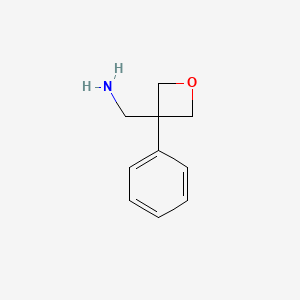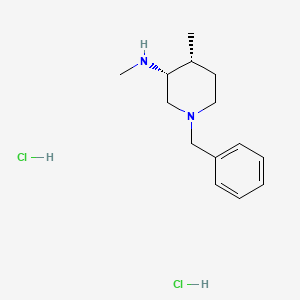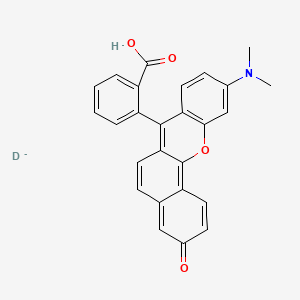
Snarf-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNARF-1, also known as Carboxy-SNARF-1, is a long-wavelength fluorescent pH indicator . It is a cell-impermeant pH indicator, which means it does not permeate the cell membrane . The pKa of SNARF-1 is approximately 7.5, making it useful for measuring pH changes between pH 7 and pH 8 . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively .
Synthesis Analysis
The synthesis of SNARF-1 involves the use of lipid-linked pH sensors employing amine-reactive forms of seminaphthorhodafluors (SNARF®-1 dye) and rhodamine probes . The synthesis process allows for efficient detergent-based reconstitution of these pH indicators into liposomes .
Molecular Structure Analysis
The molecular structure of SNARF-1 allows it to undergo a pH-dependent wavelength shift . This property enables the ratio of the fluorescence intensities from the dye at two emission wavelengths to be used for more accurate determinations of pH . The dye is typically excited at one wavelength, between 488 nm and 530 nm, while monitoring the fluorescence emission at two wavelengths, typically about 580 nm and 640 nm .
Chemical Reactions Analysis
SNARF-1 is used in various chemical reactions, particularly in the study of cell proliferation . It is cell permeable in its cell-permeant acetomethyl ester form and diffuses passively into the cells where after deacetylation it is captured by cellular esterases .
Physical And Chemical Properties Analysis
SNARF-1 is a red laser dye that emits light in the far-red channel . Its absorption and fluorescence emission wavelengths are not very sensitive to the solvent polarity, while the fluorescence intensities decrease with the increase in solvent polarity .
Direcciones Futuras
The future directions of SNARF-1 research could involve its use in various fields such as biomedical science, where the laser with a wavelength less than 600 nm has higher energy and easily causes damage to biological tissues . Additionally, the short-wavelength laser always displays shallower tissue penetration depth, which is unfavorable to the detection and treatment of deep tissues . Therefore, it is necessary to modify the molecular structure of traditional rhodamine dye to obtain the red or near-infrared rhodamine laser dyes .
Propiedades
IUPAC Name |
deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVEFCFZBLKOP-IEOVAKBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20NO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Snarf-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)
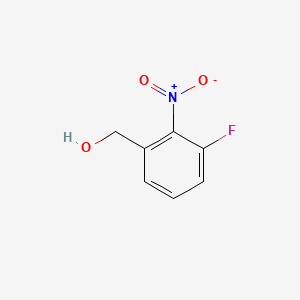
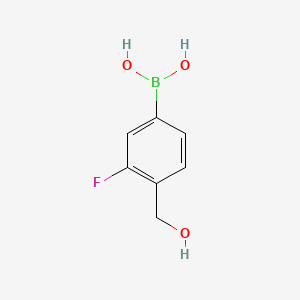
![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
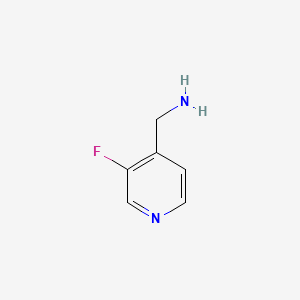
![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)
